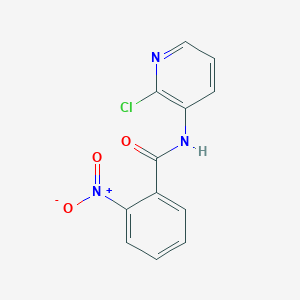

n-(2-Chloropyridin-3-yl)-2-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloropyridin-3-yl)-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O3/c13-11-9(5-3-7-14-11)15-12(17)8-4-1-2-6-10(8)16(18)19/h1-7H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEBEDCRJXPXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145518 | |

| Record name | N-(2-Chloro-3-pyridyl)-o-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028-86-0 | |

| Record name | N-(2-Chloro-3-pyridinyl)-2-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1028-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chloro-3-pyridyl)-o-nitrobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001028860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Chloro-3-pyridyl)-o-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloro-3-pyridyl)-o-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide

Introduction

N-(2-chloropyridin-3-yl)-2-nitrobenzamide (CAS No. 1028-86-0) is a synthetically derived organic compound that holds considerable interest for researchers in medicinal chemistry and drug development.[1] Its structure is characterized by three key functional moieties: a 2-chloropyridine ring, a 2-nitrobenzene ring, and an amide linker. This unique combination of pharmacophores makes it a valuable scaffold and a versatile intermediate for the synthesis of more complex molecules with potential biological activity.[1] The presence of the pyridine and nitroaromatic groups is significant, as these motifs are found in numerous therapeutic agents.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, characterization, and its potential as a precursor in the development of novel chemical entities.

Section 1: Core Physicochemical Properties

The foundational physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. These parameters influence everything from reaction kinetics to bioavailability. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1028-86-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₈ClN₃O₃ | [3][4][5] |

| Molecular Weight | 277.66 g/mol | [1][5] |

| Melting Point | 157-159 °C | [2] |

| Appearance | Crystalline solid | [2] |

| Purity (Typical) | ≥95% | [4] |

| Topological Polar Surface Area | 87.8 Ų | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 2 | [3] |

| Predicted pKa | 10.58 ± 0.70 | [3] |

| Storage | Room temperature | [4] |

Section 2: Synthesis and Purification

The reliable synthesis of this compound is paramount for its application in research. The most direct and widely recognized method is the acylation of 3-amino-2-chloropyridine with 2-nitrobenzoyl chloride.[1][2]

Primary Synthetic Route: Acylation

This nucleophilic acyl substitution reaction is efficient and proceeds under mild conditions. The choice of an acyl chloride as the electrophile is deliberate; its high reactivity ensures a favorable reaction rate with the nucleophilic amino group of the pyridine derivative. A non-nucleophilic base, such as triethylamine, is essential to neutralize the HCl byproduct, driving the reaction to completion.[2]

Experimental Protocol:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-amino-2-chloropyridine (1.0 equivalent) and triethylamine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0°C using an ice bath to control the exothermic reaction.

-

Addition of Acyl Chloride: Slowly add a solution of 2-nitrobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the cooled mixture with continuous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with a dilute aqueous HCl solution, a saturated sodium bicarbonate solution, and finally, brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Preparation of Key Reagent: 2-Nitrobenzoyl Chloride

The acylating agent is readily prepared from its corresponding carboxylic acid. Using thionyl chloride is a standard laboratory method due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[6][7]

Experimental Protocol:

-

In a fume hood, combine 2-nitrobenzoic acid (1.0 equivalent) with an excess of thionyl chloride (2.0-3.0 equivalents).[8]

-

Heat the mixture under reflux for 2-3 hours until the evolution of gas ceases.[6][8]

-

Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 2-nitrobenzoyl chloride can often be used in the next step without further purification.[8]

Purification

For most research applications, the crude this compound requires purification. Recrystallization from a suitable solvent system, such as ethanol/water, or purification via column chromatography on silica gel are effective methods.

Synthetic Workflow Diagram

The overall synthesis can be visualized as a two-stage process, starting from the commercially available 2-nitrobenzoic acid.

Section 3: Spectroscopic and Structural Characterization

While comprehensive peer-reviewed spectral data is not widely published, the structure of the molecule allows for a robust prediction of its characterization profile.[1]

Mass Spectrometry

In tandem mass spectrometry (MS/MS), the most probable fragmentation pathway involves the cleavage of the amide bond, which is the most labile linkage. This would result in two primary fragment ions: the 2-nitrobenzoyl cation and the protonated 3-amino-2-chloropyridine ion. Further fragmentation of the nitro group (loss of NO or NO₂) is also expected.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups:

-

N-H Stretching: A sharp peak around 3300-3500 cm⁻¹ from the amide N-H bond.

-

C=O Stretching (Amide I): A strong absorption band in the region of 1650-1680 cm⁻¹.

-

Aromatic C=C Stretching: Multiple peaks in the 1450-1600 cm⁻¹ range.

-

N-O Stretching (Nitro Group): Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Would display distinct signals for the protons on both aromatic rings. The amide proton (N-H) would likely appear as a broad singlet downfield. The protons on the chloropyridine ring and the nitrobenzene ring would exhibit characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons.

-

¹³C NMR: Would show 12 distinct carbon signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the amide group (typically δ > 160 ppm).

X-ray Crystallography

To date, the single-crystal X-ray diffraction data for this compound has not been reported in the scientific literature.[1] Such an analysis would be invaluable, providing definitive confirmation of its three-dimensional structure, including the dihedral angles between the two aromatic rings and details of intermolecular interactions in the solid state.

Section 4: Chemical Reactivity and Derivatization for Drug Discovery

The true value of this compound in a research context lies in its potential as a chemical scaffold. The functional groups present are not merely structural; they are reactive handles for further chemical modification.[9]

Reduction of the Nitro Group

A key transformation is the reduction of the ortho-nitro group to a primary amine, yielding 2-amino-N-(2-chloropyridin-3-yl)benzamide . This is a critical step, as the resulting aniline derivative is a versatile precursor for a wide range of subsequent reactions.[1][10]

Synthesis of Bioactive Derivatives

The newly formed amino group is a potent nucleophile, enabling the synthesis of diverse compound libraries.

-

Thiourea and Acylurea Derivatives: Reaction of the amino intermediate with various isothiocyanates or isocyanates provides a straightforward route to thiourea and acylurea derivatives, respectively.[1] These moieties are prevalent in many biologically active compounds.

-

Heterocycle Formation: The bifunctional nature of the 2-aminobenzamide intermediate makes it an excellent precursor for forming fused heterocyclic systems, such as quinazolinones, through condensation reactions.[1]

Conclusion

This compound is a well-defined chemical entity with a straightforward and reliable synthetic pathway. While its own biological profile is not extensively documented, its true utility lies in its role as a versatile intermediate. The strategic placement of its chloro, nitro, and amide functionalities provides multiple avenues for chemical modification, making it an ideal starting point for generating diverse libraries of novel compounds. Its derivatization into aminobenzamides, ureas, and fused heterocyclic systems positions it as a valuable building block for researchers and scientists engaged in the rational design of new therapeutic agents.[1][11]

References

- 1. This compound | 1028-86-0 | Benchchem [benchchem.com]

- 2. This compound | 1028-86-0 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. capotchem.com [capotchem.com]

- 6. prepchem.com [prepchem.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

An In-Depth Technical Guide to the Molecular Structure of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the molecular structure of N-(2-chloropyridin-3-yl)-2-nitrobenzamide, a compound of interest in medicinal chemistry. Given the current absence of definitive experimental structural data in the scientific literature, this document synthesizes information from established synthetic routes, comparative analysis with structurally similar compounds, and the application of computational chemistry principles to offer a comprehensive understanding of its molecular architecture.

Introduction and Significance

This compound, with the molecular formula C₁₂H₈ClN₃O₃, belongs to the benzamide class of compounds.[1][2] Benzamides are a well-established scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer and antipsychotic drugs.[3] The presence of a chloropyridine ring and a nitroaromatic group in the same molecule suggests its potential as a versatile intermediate for the synthesis of more complex heterocyclic systems and as a candidate for biological activity screening.[3] This guide aims to elucidate the molecular structure of this compound, a critical step in understanding its reactivity, potential biological interactions, and suitability for further drug development.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is through a standard acylation reaction.[3][4] This involves the reaction of 3-amino-2-chloropyridine with o-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.[4]

The causality behind this experimental choice lies in the high reactivity of the acyl chloride, which readily undergoes nucleophilic attack by the amino group of the chloropyridine. The use of a non-nucleophilic base is crucial to prevent side reactions with the acyl chloride.

Caption: Synthetic pathway for this compound.

Molecular Structure: A Hybrid Approach in the Absence of Experimental Data

A definitive understanding of a molecule's three-dimensional structure is best achieved through single-crystal X-ray diffraction. However, a review of the current scientific literature reveals that such a study has not yet been reported for this compound.[3] In the absence of this experimental data, we can infer and predict the structural characteristics through a combination of comparative analysis with a closely related analogue and the application of computational chemistry.

Insights from the Crystal Structure of 2-Amino-N-(2-chloropyridin-3-yl)benzamide

A close structural analogue, 2-Amino-N-(2-chloropyridin-3-yl)benzamide, which differs only by the substitution of the nitro group with an amino group, has been characterized by single-crystal X-ray diffraction.[5][6] This provides invaluable, experimentally determined data on bond lengths, bond angles, and the overall conformation of a very similar molecular framework.

The crystal structure reveals that the two aromatic rings are nearly coplanar, with a dihedral angle of approximately 2.28°.[5][7] This planarity is likely influenced by an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the amide linkage.[5][7]

Caption: Molecular structure of 2-Amino-N-(2-chloropyridin-3-yl)benzamide.

Table 1: Selected Experimental Bond Lengths and Angles for 2-Amino-N-(2-chloropyridin-3-yl)benzamide [6]

| Feature | Bond/Angle | Length (Å) / Angle (°) |

| Amide Bond | C(carbonyl)-N | 1.35 |

| C=O | 1.23 | |

| Chloropyridine Ring | C-Cl | 1.74 |

| C-N-C | 117.5 | |

| Inter-ring Linkage | C(phenyl)-C(carbonyl) | 1.50 |

| N(amide)-C(pyridine) | 1.42 | |

| Dihedral Angle | Phenyl Ring - Pyridine Ring | 2.28 |

The substitution of the electron-donating amino group with the strongly electron-withdrawing nitro group in the target molecule is expected to induce significant changes. The nitro group is sterically larger and will likely lead to a greater dihedral angle between the two aromatic rings to minimize steric hindrance. Furthermore, the electronic effects of the nitro group will alter the bond lengths and charge distribution throughout the molecule.

Computational Chemistry as a Predictive Tool: Density Functional Theory (DFT)

In the absence of experimental data, Density Functional Theory (DFT) is a powerful computational method for predicting the geometric and electronic properties of molecules.[3] A typical DFT study involves geometry optimization to find the lowest energy conformation of the molecule. This is often performed using a functional such as B3LYP with a basis set like 6-311++G(d,p).[3]

Caption: A generalized workflow for DFT calculations.

A DFT calculation for this compound would provide theoretical values for bond lengths, angles, and the crucial dihedral angle between the phenyl and pyridine rings. It is anticipated that the optimized structure would show a greater degree of non-planarity compared to its amino-analogue due to the steric bulk of the ortho-nitro group.

Table 2: Predicted Molecular Geometry Parameters for this compound (Hypothetical DFT Results)

| Parameter | Predicted Value | Rationale for Prediction |

| Dihedral Angle (Phenyl-Pyridine) | > 10° | Increased steric hindrance from the ortho-nitro group compared to an amino group. |

| C(carbonyl)-N(amide) Bond Length | ~1.36 Å | Typical amide bond length, slightly influenced by electronic effects. |

| C(phenyl)-N(nitro) Bond Length | ~1.48 Å | Typical C-N bond length for a nitro group on an aromatic ring. |

| N-O (nitro) Bond Lengths | ~1.22 Å | Characteristic of the delocalized bonding in a nitro group. |

| C-Cl Bond Length | ~1.73 Å | Typical C-Cl bond length on a pyridine ring. |

Spectroscopic Characterization: Predicted and Inferred Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data can provide a valuable fingerprint for the molecule.[1]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Assignment and Expected Splitting |

| ¹H NMR | ||

| ~8.5-9.0 | Amide N-H (broad singlet) | |

| ~7.5-8.4 | Aromatic protons on both rings (multiplets) | |

| ¹³C NMR | ||

| ~165 | Amide Carbonyl (C=O) | |

| ~120-150 | Aromatic carbons |

The exact chemical shifts and coupling constants would be influenced by the specific conformation of the molecule in solution.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by the characteristic absorption bands of its functional groups.

Table 4: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (amide) | 3200-3400 | Stretching vibration |

| C=O (amide) | 1650-1680 | Stretching vibration (Amide I band) |

| NO₂ (nitro) | 1500-1550 and 1300-1350 | Asymmetric and symmetric stretching |

| C-Cl | 700-800 | Stretching vibration |

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]+• would be expected at m/z 277 (for ³⁵Cl) and 279 (for ³⁷Cl) in a roughly 3:1 ratio. The most likely fragmentation pathway would involve the cleavage of the amide bond, which is typically the most labile linkage in such structures.[3]

Caption: Predicted mass spectrometry fragmentation of this compound.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the molecular structure of this compound based on available synthetic data, comparative analysis with a structurally confirmed analogue, and the principles of computational chemistry and spectroscopy. While a robust theoretical model of the molecule's structure can be proposed, it is crucial to emphasize that this remains a predictive model.

The definitive elucidation of the molecular structure of this compound requires further experimental investigation. A single-crystal X-ray diffraction study is paramount to determine the precise solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. Furthermore, comprehensive spectroscopic characterization using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry is necessary to validate the predicted data and provide a complete and unambiguous structural assignment. Such experimental work will be invaluable for any future research and development involving this promising chemical entity.

References

An In-Depth Technical Guide to the Synthesis of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide

Abstract: This technical guide provides a comprehensive, research-grade overview of a robust synthetic pathway for N-(2-chloropyridin-3-yl)-2-nitrobenzamide. The document is structured to provide not only a step-by-step experimental protocol but also the underlying chemical principles, mechanistic insights, and safety considerations essential for successful synthesis. We will delve into the retrosynthetic logic, the preparation of key intermediates, and the final acylation step, which proceeds via a Schotten-Baumann type reaction. This guide is intended for researchers and professionals in organic synthesis and drug development who require a detailed and scientifically grounded methodology for preparing this valuable chemical intermediate.

Introduction

This compound (CAS No. 1028-86-0) is a substituted amide featuring a 2-chloropyridine moiety linked to a 2-nitrobenzoyl group.[1][2][3] Its structure incorporates several functional groups that make it a versatile building block in medicinal chemistry and materials science. Specifically, it has been identified as an intermediate in the synthesis of more complex molecules, such as piperidone derivatives.[1] The nitro group can be readily reduced to an amine, providing a reactive handle for further elaboration, while the chloro-substituted pyridine ring offers sites for nucleophilic substitution or cross-coupling reactions.

This guide focuses on the most direct and efficient synthesis of this target molecule, predicated on the formation of an amide bond between 3-amino-2-chloropyridine and an activated derivative of 2-nitrobenzoic acid.

Section 1: Retrosynthetic Analysis and Pathway Selection

The logical starting point for devising a synthetic strategy is a retrosynthetic analysis. The most apparent disconnection in the target molecule is the amide C-N bond. This bond is reliably formed through the reaction of an amine with a carboxylic acid or its activated derivative.

This retrosynthetic disconnection points to two primary synthons: the nucleophilic amine, 3-amino-2-chloropyridine , and an electrophilic acyl source derived from 2-nitrobenzoic acid . While direct amide coupling between a carboxylic acid and an amine is possible using coupling agents, a more classical and often more efficient approach for laboratory-scale synthesis involves activating the carboxylic acid. The most common activation method is its conversion to an acyl chloride, which is highly electrophilic and reacts readily with amines.

This leads to the proposed forward synthesis pathway:

-

Activation Step: Conversion of 2-nitrobenzoic acid to 2-nitrobenzoyl chloride.

-

Coupling Step: Acylation of 3-amino-2-chloropyridine with 2-nitrobenzoyl chloride.

Caption: Retrosynthetic analysis and the selected forward synthesis pathway.

Section 2: The Core Reaction - Schotten-Baumann Acylation

The coupling of 3-amino-2-chloropyridine with 2-nitrobenzoyl chloride is a classic example of the Schotten-Baumann reaction .[4][5] This method is highly effective for synthesizing amides from amines and acyl chlorides.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-amino-2-chloropyridine (the nucleophile) attacks the highly electrophilic carbonyl carbon of 2-nitrobenzoyl chloride.[6][7]

-

Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, forming a transient tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.[5][6]

-

Collapse of the Intermediate: The intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.

-

Deprotonation: A base, such as triethylamine (Et₃N) or pyridine, is included in the reaction mixture.[8] Its primary role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[6][8] This prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction to completion.

Caption: Generalized mechanism for the Schotten-Baumann reaction.

Rationale for Reagent Selection

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal. They readily dissolve the reactants and do not compete in the reaction, unlike protic solvents (e.g., water, alcohols) which could hydrolyze the acyl chloride.

-

Base: Triethylamine is a common choice. It is a non-nucleophilic organic base that is soluble in the reaction medium and effectively scavenges the HCl byproduct. Its boiling point allows for easy removal during work-up.

Section 3: Preparation of Starting Materials

2-Nitrobenzoyl Chloride

While commercially available, 2-nitrobenzoyl chloride can be readily prepared in the laboratory from 2-nitrobenzoic acid.

Protocol 1: Synthesis of 2-Nitrobenzoyl Chloride [9]

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ fumes).

-

Reagents: Add 2-nitrobenzoic acid (1.0 eq) and thionyl chloride (SOCl₂, ~1.5-2.0 eq) to the flask.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) for 30-60 minutes. The reaction is complete when gas evolution ceases and the solid acid has dissolved.

-

Isolation: Allow the mixture to cool. Remove the excess thionyl chloride under reduced pressure (rotary evaporation). To ensure complete removal, the resulting oil can be co-evaporated with an anhydrous solvent like toluene.[9] The crude 2-nitrobenzoyl chloride is typically a yellow to brown oil or low-melting solid and is often used in the next step without further purification.

Critical Safety Note: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[10][11] This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.

3-Amino-2-chloropyridine

This reactant is widely available from commercial suppliers. For academic interest, it is typically synthesized via the reduction of 2-chloro-3-nitropyridine.[12]

Section 4: Detailed Experimental Protocol for Synthesis

This protocol describes the final coupling step to yield the target compound.

Reagent and Materials Table

| Reagent/Material | Mol. Wt. ( g/mol ) | Amount (mmol) | Equivalents | Physical Data |

| 3-Amino-2-chloropyridine | 128.56 | 10.0 | 1.0 | Solid |

| 2-Nitrobenzoyl chloride | 185.56 | 10.5 | 1.05 | Liquid/Solid, prepared fresh or used as received |

| Triethylamine (Et₃N) | 101.19 | 12.0 | 1.2 | Liquid, d=0.726 g/mL |

| Dichloromethane (DCM), Anhydrous | - | ~50 mL | - | Solvent |

Step-by-Step Procedure

-

Setup: Under an inert atmosphere (nitrogen or argon), add 3-amino-2-chloropyridine (10.0 mmol) and anhydrous DCM (30 mL) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add triethylamine (12.0 mmol) to the solution.

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Acyl Chloride Addition: Dissolve 2-nitrobenzoyl chloride (10.5 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (aq) (2 x 25 mL) to remove excess triethylamine, followed by saturated NaHCO₃ (aq) (2 x 25 mL) to remove any unreacted acid, and finally with brine (1 x 25 mL).

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford this compound as a crystalline solid.[1]

Caption: Step-by-step experimental workflow for the synthesis and purification.

Section 5: Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1028-86-0 | [1] |

| Molecular Formula | C₁₂H₈ClN₃O₃ | [2][3] |

| Molecular Weight | 277.66 g/mol | [2][3] |

| Appearance | Crystalline Solid | [1] |

| Melting Point | 157-159 °C | [1] |

Expected Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a broad singlet for the amide proton (N-H) around δ 10.0-11.0 ppm. The aromatic region (δ 7.5-9.0 ppm) will contain signals for the seven aromatic protons. The pyridine ring protons will appear as multiplets, and the nitrobenzene ring protons will show characteristic splitting patterns.

-

¹³C NMR (DMSO-d₆, 100 MHz): Approximately 12 distinct signals are expected in the aromatic/carbonyl region. The amide carbonyl carbon should appear around δ 164-168 ppm. Other signals will correspond to the carbons of the two aromatic rings.

-

FT-IR (KBr, cm⁻¹): Key absorption bands should be observed for the N-H stretch (around 3300-3400 cm⁻¹), the amide C=O stretch (Amide I band, ~1660-1680 cm⁻¹), and strong asymmetric/symmetric stretches for the nitro group (NO₂) around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹.

-

Mass Spectrometry (EI or ESI): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z ≈ 277. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at ~33% the intensity of the M⁺ peak) would be definitive confirmation.

Section 6: Safety and Hazard Management

Proper safety precautions are paramount for this synthesis due to the hazardous nature of the reagents involved.

| Reagent | Primary Hazards | Handling Precautions |

| 2-Nitrobenzoyl chloride | Corrosive; causes severe skin burns and eye damage; moisture sensitive.[13][14] | Handle in a fume hood. Wear gloves, safety goggles, and a lab coat. Store under inert gas. |

| Thionyl chloride | Highly corrosive; toxic if inhaled; reacts violently with water.[10][11] | Use only in a fume hood with a scrubber. Wear appropriate PPE. Keep away from water. |

| 3-Amino-2-chloropyridine | Harmful if swallowed; skin and eye irritant. | Avoid inhalation of dust. Wear standard PPE. |

| Dichloromethane (DCM) | Suspected carcinogen; volatile; skin and eye irritant. | Use in a well-ventilated area or fume hood. Avoid inhalation of vapors. |

Waste Disposal: All chemical waste, including solvents and reaction residues, should be disposed of according to institutional and local environmental regulations. Chlorinated organic waste should be collected separately.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the activation of 2-nitrobenzoic acid with thionyl chloride, followed by a Schotten-Baumann acylation of 3-amino-2-chloropyridine. The methodology presented in this guide is robust, based on well-established chemical principles, and provides a clear pathway for obtaining the target compound in good purity and yield. Adherence to the detailed protocols and stringent safety measures is essential for a successful and safe laboratory execution.

References

- 1. This compound | 1028-86-0 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. jk-sci.com [jk-sci.com]

- 6. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

- 9. prepchem.com [prepchem.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 12. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. 2-Nitrobenzoyl chloride - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Putative Mechanism of Action of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of N-(2-chloropyridin-3-yl)-2-nitrobenzamide, a molecule of interest in medicinal chemistry. In the absence of direct empirical data for this specific compound, this document synthesizes established knowledge of its core chemical motifs: the nitroaromatic group, the benzamide scaffold, and the chloropyridine moiety. We postulate a primary mechanism centered on the bioreductive activation of the nitro group, a pathway common to many nitroaromatic drugs. This process is hypothesized to generate reactive nitrogen species (RNS), leading to broad-spectrum cytotoxicity through the damage of key biomolecules such as DNA, proteins, and lipids. Furthermore, the benzamide and chloropyridine components may contribute to target specificity and pharmacokinetic properties. This guide outlines these hypothetical mechanisms, discusses potential cellular targets, and provides detailed, field-proven experimental protocols for the validation of these hypotheses. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for investigating the biological activity of this compound and analogous compounds.

Introduction: Deconstructing this compound

This compound is a synthetic organic compound characterized by three key structural features: a 2-nitrobenzamide core, a 2-chloropyridine ring, and an amide linker. While this specific molecule is not extensively documented in pharmacological literature, its constituent parts are prevalent in a multitude of bioactive compounds.[1] The benzamide scaffold, for instance, is a privileged structure in drug discovery, forming the basis for a wide array of therapeutic agents with diverse pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[2][3] The nitroaromatic group is a well-known pharmacophore, particularly in antimicrobial and anticancer agents, where its biological effects are intrinsically linked to its reductive metabolism.[4][5][6]

This guide will proceed by dissecting the probable contributions of each moiety to the overall mechanism of action, with a primary focus on the bioactivation of the nitro group.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈ClN₃O₃ | [7] |

| Molecular Weight | 277.66 g/mol | [1] |

| CAS Number | 1028-86-0 | [1] |

Postulated Core Mechanism: The Nitroaromatic Engine

The central hypothesis for the mechanism of action of this compound is the reductive activation of its 2-nitro group. This is a common pathway for nitroaromatic compounds, which often act as prodrugs that are selectively activated under specific physiological conditions, such as the hypoxic environment of solid tumors or within certain microbial cells.[4][8]

Bioreductive Activation by Nitroreductases

The bioactivation is likely initiated by cellular nitroreductases (NTRs), a class of flavoenzymes that catalyze the reduction of the nitro group.[4][9][10] This can proceed through a one-electron or two-electron transfer mechanism.

-

One-Electron Reduction: This pathway forms a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide anions, contributing to oxidative stress.[4][11]

-

Two-Electron Reduction: This pathway sequentially reduces the nitro group to nitroso, hydroxylamino, and finally amino derivatives.[9] The nitroso and hydroxylamino intermediates are highly reactive electrophiles.[4][12]

Caption: Proposed bioreductive pathway of this compound.

Downstream Cytotoxic Effects

The reactive intermediates generated during nitroreduction are believed to be the primary effectors of cytotoxicity. Their proposed actions include:

-

DNA Damage: The electrophilic nitroso and hydroxylamino intermediates can form covalent adducts with DNA bases, leading to strand breaks and mutations. This genotoxicity is a hallmark of many nitroaromatic compounds.[13][14]

-

Protein Dysfunction: These reactive species can also react with nucleophilic residues on proteins, such as cysteine and histidine, leading to protein alkylation.[15] This can result in enzyme inhibition, disruption of protein structure, and interference with cellular signaling pathways.

-

Lipid Peroxidation: The generation of reactive oxygen species (ROS) through futile cycling can initiate lipid peroxidation, damaging cellular membranes and leading to loss of integrity and function.

The Role of the Benzamide and Chloropyridine Scaffolds

While the nitro group likely drives the core cytotoxic mechanism, the benzamide and chloropyridine moieties are crucial for modulating the compound's overall pharmacological profile.

-

Benzamide Scaffold: This versatile structure is found in numerous drugs and can participate in hydrogen bonding and π-π stacking interactions with biological targets.[2][3][16] In this compound, the benzamide linkage provides a defined spatial orientation for the nitroaromatic and chloropyridine rings, which could be critical for binding to the active site of nitroreductases or other potential protein targets. Some benzamide derivatives have been shown to act as enzyme inhibitors, such as glucokinase activators.[17]

-

2-Chloropyridine Moiety: The inclusion of a pyridine ring can influence the compound's physicochemical properties, such as solubility and membrane permeability. The chloro-substituent, being an electron-withdrawing group, can also affect the electronic properties of the pyridine ring and the overall molecule, potentially influencing its metabolic stability and target interactions.

Hypothetical Cellular Targets and Pathways

Based on the proposed mechanism, this compound could potentially impact several cellular pathways:

-

DNA Damage Response (DDR) Pathway: The induction of DNA damage would likely activate the DDR pathway, leading to cell cycle arrest and apoptosis if the damage is irreparable.

-

Oxidative Stress Response Pathways: The generation of ROS and RNS would trigger cellular antioxidant responses. Overwhelming of these systems would lead to widespread cellular damage.

-

Metabolic Pathways: Covalent modification of enzymes could lead to the inhibition of critical metabolic pathways.

Caption: Hypothetical signaling pathway of cellular effects.

Experimental Validation: A Step-by-Step Guide

The following experimental protocols provide a framework for systematically investigating and validating the proposed mechanism of action.

Validating Bioreductive Activation and RNS/ROS Generation

Objective: To determine if the compound is a substrate for nitroreductases and if its activity leads to the production of reactive oxygen and nitrogen species.

Workflow:

Caption: Workflow for detecting ROS/RNS generation.

Detailed Protocol: Cellular ROS/RNS Assay [18][19]

-

Cell Seeding: Plate cells (e.g., a relevant cancer cell line or bacterial strain) in a 96-well plate and culture until they reach the desired confluency.

-

Compound Incubation: Treat the cells with various concentrations of this compound. Include appropriate positive (e.g., pyocyanin for ROS, L-arginine for NO) and negative controls.

-

Probe Loading: Add a fluorescent probe sensitive to ROS (e.g., DCFH-DA) or RNS (e.g., DAF-FM diacetate) to the cells and incubate according to the manufacturer's instructions.

-

Measurement: Measure the fluorescence intensity using a microplate reader or visualize the cells with a fluorescence microscope.

-

Data Analysis: Compare the fluorescence levels in treated cells to the controls to determine the extent of ROS/RNS production.

Assessing Genotoxicity and DNA Damage

Objective: To investigate if the compound induces DNA damage.

Workflow:

Caption: Workflow for assessing DNA damage.

Detailed Protocol: Alkaline Comet Assay [20]

-

Cell Treatment: Expose cells to the compound for a defined period.

-

Slide Preparation: Embed the treated cells in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt lysis buffer to remove membranes and proteins, leaving behind the nuclear material.

-

Alkaline Unwinding and Electrophoresis: Incubate the slides in an alkaline buffer to unwind the DNA and then perform electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Quantification: Use image analysis software to measure the length and intensity of the comet tail, which is proportional to the amount of DNA damage.

Alternative/Complementary Protocol: Western Blot for DNA Damage Markers [21]

Probe cell lysates from treated cells with antibodies against phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks, and p53, a key protein in the DNA damage response.

Identifying Protein Targets

Objective: To identify specific proteins that are covalently modified or whose stability is altered by the compound.

Workflow:

Caption: Workflow for protein target identification.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA) [22][23][24][25][26]

-

Compound Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat aliquots of the treated cells to a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Quantification: Analyze the amount of a specific target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the target protein.

Detailed Protocol: Mass Spectrometry for Covalent Adducts [1][27][28][29]

-

Incubation: Incubate a protein of interest or a complex cell lysate with the compound.

-

Proteolytic Digestion: Digest the proteins into smaller peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Search the MS/MS data for peptides that have a mass shift corresponding to the addition of the compound or its reactive metabolite. This will identify the specific amino acid residues that have been modified.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a robust hypothesis can be formulated based on the well-established pharmacology of its constituent chemical moieties. The bioreductive activation of the nitroaromatic group is the most probable central mechanism, leading to the generation of reactive species that induce widespread cellular damage. The benzamide and chloropyridine scaffolds likely play crucial roles in modulating the compound's pharmacokinetic properties and target interactions. The experimental workflows detailed in this guide provide a clear and logical path for researchers to systematically investigate these hypotheses, elucidate the compound's true mechanism of action, and unlock its potential therapeutic value.

References

- 1. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Nitro reduction as an electronic switch for bioreductive drug activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Genotoxicity of a variety of nitroarenes and other nitro compounds in DNA-repair tests with rat and mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alkylation Damage by Lipid Electrophiles Targets Functional Protein Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods to Detect Nitric Oxide and Reactive Nitrogen Species in Biological Sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Universal ROS and RNS Assays | Cell Biolabs [cellbiolabs.com]

- 20. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. benchchem.com [benchchem.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 26. news-medical.net [news-medical.net]

- 27. domainex.co.uk [domainex.co.uk]

- 28. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. | Semantic Scholar [semanticscholar.org]

- 29. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Potential Biological Activity of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide

Abstract

N-(2-Chloropyridin-3-yl)-2-nitrobenzamide is a synthetic compound featuring a unique conjunction of three key chemical motifs: a benzamide core, a nitroaromatic system, and a chloropyridine ring. While direct and extensive experimental data on the biological activity of this specific molecule is nascent in publicly available literature, its structural components are well-represented in a multitude of pharmacologically active agents. This technical guide provides a comprehensive, predictive analysis of the compound's potential biological activities, grounded in a robust examination of structurally related molecules. We will explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a theoretical framework and actionable experimental protocols to guide future in-vitro and in-vivo investigations.

Introduction: A Molecule of Synthetic Interest

In the landscape of medicinal chemistry, the assembly of known pharmacophores into novel molecular architectures is a cornerstone of drug discovery. This compound (CAS: 1028-86-0) emerges as a compound of significant interest precisely due to this strategic combination of functional groups.[1][2] The benzamide scaffold is a privileged structure, forming the backbone of numerous approved drugs.[3] The inclusion of a nitro group often imparts potent and diverse biological activities, while the chloropyridine moiety is a versatile heterocyclic motif found in many bioactive compounds.[4][5]

This guide will dissect the potential of this compound by:

-

Detailing its established synthesis and physicochemical properties.

-

Postulating its primary biological activities based on evidence from analogous compound classes.

-

Proposing detailed experimental workflows to systematically validate these hypotheses.

-

Visualizing key mechanisms and protocols to provide a clear conceptual and practical framework for researchers.

Synthesis and Physicochemical Profile

The synthesis of this compound is typically achieved through a standard amide bond formation. The most direct route involves the acylation of 2-chloro-3-aminopyridine with 2-nitrobenzoyl chloride.[1][4] This reaction is generally performed in an organic solvent in the presence of a tertiary amine base, such as triethylamine, to act as a scavenger for the hydrochloric acid byproduct.[4]

Caption: General synthesis scheme for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1028-86-0 | [1][2] |

| Molecular Formula | C₁₂H₈ClN₃O₃ | [2][6] |

| Molecular Weight | 277.66 g/mol | [2] |

| Melting Point | 157-159 °C | [1] |

| Topological Polar Surface Area | 87.8 Ų | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

| XLogP3-AA | 2.5 | [2] |

Postulated Biological Activity: An Evidence-Based Exploration

The true potential of this molecule lies at the intersection of the known activities of its constituent parts. We will explore three primary areas: anticancer, antimicrobial, and anti-inflammatory activity.

Anticancer Potential

The presence of the nitrobenzamide moiety strongly suggests potential utility in oncology. Nitroaromatic compounds have a well-documented history as anticancer agents, often acting as pro-drugs or as direct inhibitors of critical cellular processes.[3][7]

3.1.1 Postulated Mechanisms of Action

-

Inhibition of Tubulin Polymerization: Many benzamide derivatives exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for mitosis. By binding to tubulin, these compounds can inhibit its polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

-

Pro-drug Activation by Nitroreductases: Cancer cells, particularly in hypoxic tumor environments, often overexpress nitroreductase enzymes. These enzymes can reduce the nitro group of a compound to form highly cytotoxic reactive nitrogen species, such as a hydroxylamine, which can create DNA interstrand crosslinks, leading to cell death.[][9] This mechanism provides a degree of tumor selectivity.

Caption: Postulated anticancer mechanisms of action.

3.1.2 Evidence from Related Compounds

Studies on various nitrobenzamide derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.

Table 2: Anticancer Activity of Structurally Related Compounds

| Compound Class | Cancer Cell Lines | Observed Effect | Reference |

| N-substituted Benzamides | Murine pre-B cell, Human promyelocytic leukemia | Induction of G2/M cell cycle block and apoptosis | [7] |

| 2-Nitrobenzamide | Bone, cervical, and ovarian cancer cell lines | Inhibition of cell growth | [7] |

| 5-(aziridin-1-yl)-2,4-dinitrobenzamide | Walker 256 rat carcinoma | Activation by nitroreductase to a DNA crosslinking agent | [] |

| Thienopyrimidine derivatives | Human breast cancer (MCF7) | Potent anticancer activity, some exceeding doxorubicin | [10] |

3.1.3 Proposed Experimental Workflow: Cytotoxicity Screening

A foundational step is to determine the compound's cytotoxic effect on various cancer cell lines. The MTT assay is a standard, reliable method for this initial screening.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol: MTT Cell Viability Assay [7][11]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve the final desired concentrations.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Potential

The combination of a chloropyridine ring and a nitrobenzamide core suggests potential antimicrobial activity. Chloropyridine derivatives have been synthesized and screened for antibacterial and antifungal properties, while nitro-heterocyclic compounds are a known class of antimicrobial agents.[5][12][13]

3.2.1 Postulated Mechanism of Action

The primary proposed mechanism is similar to that of other nitroaromatic antimicrobials. The electron-withdrawing nitro group can undergo reductive activation by microbial nitroreductases. This process generates radical anions and other reactive nitrogen species that are highly toxic to the cell, causing widespread damage to DNA, proteins, and lipids, ultimately leading to cell death.[9] This mechanism is particularly effective against anaerobic bacteria and certain protozoa.

3.2.2 Evidence from Related Compounds

Research into related scaffolds has demonstrated a broad spectrum of antimicrobial activity.

Table 3: Antimicrobial Activity of Structurally Related Compounds

| Compound Class | Target Organisms | Activity | Reference |

| N-alkyl nitrobenzamides | Mycobacterium tuberculosis H37Rv | Potent antimycobacterial activity (MIC as low as 0.016 µg/mL) | [14] |

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives | Gram-positive and Gram-negative bacteria | Moderate to high antibacterial action | [15] |

| 6-Chloro-pyridin-2-yl-amine derivatives | B. subtilis, S. aureus, E. coli, F. oxysporum | Antibacterial and antifungal activity | [12] |

| Salicylanilides | Gram-positive bacteria | Good activity against S. aureus and S. pneumoniae | [16] |

3.2.3 Proposed Experimental Workflow: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Protocol: Broth Microdilution for MIC Determination [14][16]

-

Strain Preparation: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a 2-fold serial dilution of this compound in the broth in a 96-well microplate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring optical density.

Anti-inflammatory Potential

Benzamide and nicotinamide structures have been shown to possess anti-inflammatory properties.[17] This activity is often linked to the modulation of key inflammatory signaling pathways.

3.3.1 Postulated Mechanism of Action

A plausible mechanism is the inhibition of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[17] In inflammatory states, NF-κB translocates to the nucleus and drives the expression of pro-inflammatory cytokines like TNF-α (Tumor Necrosis Factor-alpha). By inhibiting NF-κB activation, benzamide derivatives can suppress the production of these cytokines, thereby reducing the inflammatory response.[17]

3.3.2 Evidence from Related Compounds

Several studies have confirmed the anti-inflammatory potential of benzamide-containing molecules.

Table 4: Anti-inflammatory Activity of Structurally Related Compounds

| Compound Class | Model / Target | Observed Effect | Reference |

| N-substituted benzamides (Metoclopramide, 3-Chloroprocainamide) | Lipopolysaccharide-induced mice | Dose-dependent inhibition of TNF-α production | [17] |

| Salicylanilides | In-vitro protease inhibition assay | Inhibition of trypsin activity, superior to acetylsalicylic acid | [16] |

| Pyrrolidin-2-ones | Carrageenan-induced edema in rats | Equipotent anti-inflammatory activity to indomethacin | [18] |

3.3.3 Proposed Experimental Workflow: In-Vitro Protease Inhibition Assay

Proteinases play a crucial role in the inflammatory process. An assay measuring the inhibition of a common protease like trypsin can serve as an initial screen for anti-inflammatory activity.

Protocol: Trypsin Inhibitory Assay [16]

-

Reaction Mixture: Prepare a reaction mixture containing 2.0 mL of 24 mM Tris-HCl buffer (pH 7.4), 0.2 mL of trypsin solution (100 µg/mL), and 1.0 mL of the test compound solution (this compound dissolved in a suitable solvent like DMSO) at various concentrations.

-

Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

-

Substrate Addition: Add 1.0 mL of 0.8% (w/v) casein as a substrate.

-

Incubation: Incubate the mixture for an additional 20 minutes.

-

Reaction Termination: Stop the reaction by adding 5.0 mL of 70% perchloric acid.

-

Centrifugation: Centrifuge the mixture and collect the supernatant.

-

Data Acquisition: Measure the absorbance of the supernatant at 280 nm against a buffer blank. Use a standard anti-inflammatory drug like acetylsalicylic acid as a positive control.

-

Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

This compound stands as a promising scaffold for drug discovery. Based on a comprehensive analysis of its structural motifs, there are strong theoretical grounds to postulate significant biological activity in the realms of oncology, microbiology, and immunology. The nitrobenzamide core is a potent driver of anticancer and antimicrobial effects, while the broader benzamide structure has established anti-inflammatory credentials.

The immediate path forward requires systematic experimental validation. The protocols outlined in this guide provide a clear and logical framework for initial in-vitro screening. Positive results from these assays would warrant progression to more complex studies, including:

-

Mechanism of Action Studies: Elucidating the precise molecular targets through techniques like cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and Western blotting for key signaling proteins (e.g., NF-κB, caspases).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

-

In-vivo Efficacy and Toxicity Studies: Evaluating the compound's performance and safety profile in relevant animal models.

This guide serves as both a repository of current understanding and a launchpad for future research, highlighting this compound as a molecule with considerable, albeit unrealized, therapeutic potential.

References

- 1. This compound | 1028-86-0 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 1028-86-0 | Benchchem [benchchem.com]

- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. alliedacademies.org [alliedacademies.org]

- 11. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Key Architectural Element in Targeted Protein Degradation: A Technical Guide to N-(2-Chloropyridin-3-yl)-2-nitrobenzamide

For decades, the paradigm of drug discovery has been dominated by the principle of inhibition. Small molecules were designed to fit into the active sites of pathogenic proteins, blocking their function. However, a new and powerful strategy has emerged: targeted protein degradation (TPD). This approach does not merely inhibit a target protein but eliminates it entirely from the cellular environment. Central to the success of this strategy is the modular nature of the therapeutic agents, known as Proteolysis Targeting Chimeras (PROTACs), which are assembled from specific chemical building blocks. This technical guide delves into the discovery, history, and core functionalities of one such pivotal building block: N-(2-chloropyridin-3-yl)-2-nitrobenzamide.

This guide is intended for researchers, scientists, and drug development professionals actively working in or entering the field of targeted protein degradation. It will provide a comprehensive overview of the synthesis, chemical properties, and, most importantly, the strategic application of this compound in the construction of potent protein degraders.

Foundational Chemistry: The Genesis of a Versatile Scaffold

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature, its synthesis is rooted in fundamental and well-established principles of organic chemistry. The molecule itself is a testament to the power of amide bond formation, a cornerstone of medicinal chemistry.

The logical and most common synthetic route to this compound involves the acylation of 3-amino-2-chloropyridine with 2-nitrobenzoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to quench the hydrochloric acid byproduct generated during the reaction.

The choice of starting materials is strategically significant. 3-Amino-2-chloropyridine provides a functionalized pyridine ring, a common motif in bioactive molecules that can influence solubility, metabolic stability, and protein-binding interactions. The 2-nitrobenzoyl chloride component introduces a nitroaromatic ring, a versatile chemical handle that can be readily reduced to an aniline derivative. This latent amino group is the key to the molecule's utility as a building block, providing a reactive site for further chemical elaboration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1028-86-0 | [1] |

| Molecular Formula | C₁₂H₈ClN₃O₃ | [1] |

| Molecular Weight | 277.66 g/mol | [1] |

| Melting Point | 157-159 °C | [1] |

| Appearance | Crystalline solid | [1] |

The Strategic Role in Targeted Protein Degradation

The true significance of this compound lies not in its own biological activity, but in its role as a precursor to a critical component of PROTACs. The field of TPD gained significant momentum in the early 2000s, with the pioneering work of Crews and Deshaies who conceptualized and demonstrated the feasibility of using bifunctional molecules to induce the degradation of specific proteins.[2]

PROTACs are comprised of three key components: a "warhead" that binds to the target protein of interest, an E3 ligase-recruiting ligand, and a linker that connects the two. The nitro group of this compound is readily reduced to an amine, yielding 2-amino-N-(2-chloropyridin-3-yl)benzamide. This seemingly simple transformation unlocks the molecule's potential as a versatile attachment point for linkers, which are then connected to a warhead that targets a specific protein for degradation.

The resulting N-(2-chloropyridin-3-yl)anthranilamide scaffold can be considered a "privileged" structure in the context of PROTAC design. Its geometry and chemical properties allow for the presentation of the linker and warhead in a manner that facilitates the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, the cellular machinery responsible for tagging proteins for destruction.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and subsequent reduction of this compound. Researchers should adapt these procedures based on their specific laboratory conditions and scale.

Synthesis of this compound

Materials:

-

3-Amino-2-chloropyridine

-

2-Nitrobenzoyl chloride

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve 3-amino-2-chloropyridine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.

-

Slowly add a solution of 2-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield this compound as a crystalline solid.

Reduction to 2-Amino-N-(2-chloropyridin-3-yl)benzamide

Materials:

-

This compound

-

Palladium on carbon (10 wt. %)

-

Methanol or Ethanol

-

Hydrogen gas supply

Procedure:

-

Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% palladium on carbon to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Rinse the celite pad with additional solvent (methanol or ethanol).

-

Concentrate the filtrate under reduced pressure to yield 2-amino-N-(2-chloropyridin-3-yl)benzamide. This product is often used in the next step without further purification.

Future Perspectives and Conclusion

The discovery and application of targeted protein degradation represent a paradigm shift in drug discovery. The modular nature of PROTACs allows for a rational design process, where individual components can be optimized to achieve desired potency and selectivity. This compound, through its conversion to the corresponding aminobenzamide, has established itself as a valuable and versatile building block in the construction of these novel therapeutics.

As the field of TPD continues to evolve, with the exploration of new E3 ligases and the targeting of a wider range of "undruggable" proteins, the demand for well-characterized and readily accessible building blocks will only increase. The foundational chemistry embodied in the synthesis of this compound will undoubtedly continue to play a crucial role in the development of the next generation of protein-degrading drugs. This guide serves as a testament to the enduring importance of fundamental organic synthesis in enabling cutting-edge therapeutic modalities.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(2-chloropyridin-3-yl)-2-nitrobenzamide, a valuable chemical intermediate.[1] The described method is based on the well-established Schotten-Baumann reaction, an amide coupling between 3-amino-2-chloropyridine and 2-nitrobenzoyl chloride.[2][3] This guide details the reaction mechanism, reagent preparation, reaction execution, product workup, and purification. Furthermore, it emphasizes critical safety precautions necessary for handling the hazardous materials involved and provides visual workflows to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction and Scientific Background

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry and organic synthesis, forming the backbone of countless pharmaceuticals and bioactive molecules.[4][5][6] The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. In this process, the nucleophilic amine group of 3-amino-2-chloropyridine attacks the highly electrophilic carbonyl carbon of 2-nitrobenzoyl chloride.

The reaction is facilitated by a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the condensation.[2] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Reaction Scheme:

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic acyl substitution.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-amino-2-chloropyridine attacks the carbonyl carbon of 2-nitrobenzoyl chloride. This forms a tetrahedral intermediate.

-

Elimination and Deprotonation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. Simultaneously, the triethylamine base abstracts the proton from the nitrogen atom, neutralizing the generated HCl to form triethylammonium chloride and yielding the final amide product.

Caption: Figure 1: Reaction Mechanism Workflow

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a multi-gram scale. All operations involving hazardous chemicals must be performed inside a certified chemical fume hood.

Materials and Equipment

-

Reagents: 3-amino-2-chloropyridine (≥98%), 2-nitrobenzoyl chloride (≥98%), triethylamine (TEA, ≥99%), dichloromethane (DCM, anhydrous), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Ethanol (for recrystallization).

-

Equipment: 250 mL two-neck round-bottom flask, 50 mL dropping funnel, magnetic stirrer and stir plate, ice-water bath, reflux condenser (for drying), nitrogen or argon gas inlet, separatory funnel, rotary evaporator, Büchner funnel and filter flask, standard laboratory glassware.

Reagent Quantities

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Amino-2-chloropyridine | C₅H₅ClN₂ | 128.56[7] | 5.00 g | 38.9 | 1.0 |

| 2-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 7.96 g | 42.9 | 1.1 |

| Triethylamine | C₆H₁₅N | 101.19 | 5.42 mL | 38.9 | 1.2 |

| Dichloromethane (DCM) | CH₂Cl₂ | - | ~100 mL | - | - |

Step-by-Step Procedure

Reaction Setup:

-

To a dry 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 3-amino-2-chloropyridine (5.00 g, 38.9 mmol).

-

Add 60 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture under an inert atmosphere (N₂ or Ar) until the starting material is fully dissolved.

-

Add triethylamine (5.42 mL, 38.9 mmol) to the solution.

-

Cool the flask to 0°C using an ice-water bath. Maintaining this temperature is crucial to control the initial exothermic phase of the reaction.

Addition of Acyl Chloride: 5. In a separate dry dropping funnel, dissolve 2-nitrobenzoyl chloride (7.96 g, 42.9 mmol) in 40 mL of anhydrous DCM. 6. Add the 2-nitrobenzoyl chloride solution dropwise to the stirred, cooled amine solution over a period of 30-45 minutes. A white precipitate (triethylammonium chloride) will form. 7. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 8-16 hours.[2]